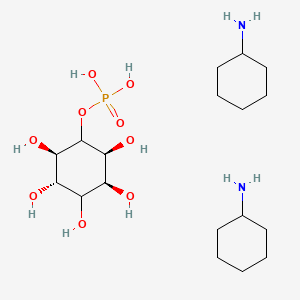
D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt is a chemical compound with the empirical formula C6H13O9P · xNH3. It is a member of the inositol phosphate family, which plays a critical role in cellular signal transduction. This compound is often used in biochemical research due to its involvement in various cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt typically involves the phosphorylation of myo-inositol. The reaction is carried out under controlled conditions using phosphorylating agents such as phosphorus oxychloride or phosphoric acid. The reaction mixture is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form inositol polyphosphates.
Reduction: Reduction reactions can convert it back to myo-inositol.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Inositol polyphosphates.
Reduction: Myo-inositol.
Substitution: Various inositol derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex inositol phosphates.
Biology: Plays a role in signal transduction pathways, particularly in the regulation of intracellular calcium levels.
Medicine: Investigated for its potential therapeutic effects in diseases related to cellular signaling dysregulation.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies.
Mécanisme D'action
The compound exerts its effects by participating in the inositol phosphate signaling pathway. It binds to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium levels triggers various cellular responses, including muscle contraction, secretion, and metabolism regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- D-Myo-inositol 1-monophosphate dipotassium salt
- D-Myo-inositol 1,4,5-tris-phosphate trisodium salt
- D-Myo-inositol 1,3,4,5-tetrakis (phosphate) ammonium salt
Uniqueness
D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt is unique due to its specific phosphorylation at the 4-position of the inositol ring. This specific structure allows it to interact with particular receptors and enzymes, making it a valuable tool in studying cellular signaling pathways.
Propriétés
Numéro CAS |
16006-20-5 |
|---|---|
Formule moléculaire |
C18H39N2O9P |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
cyclohexanamine;[(2S,3R,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h2*6H,1-5,7H2;1-11H,(H2,12,13,14)/t;;1?,2-,3-,4-,5+,6?/m..1/s1 |
Clé InChI |
IMIHZMWNWGIJKQ-ZENXODIYSA-N |
SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
SMILES isomérique |
C1CCC(CC1)N.C1CCC(CC1)N.[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O |
SMILES canonique |
C1CCC(CC1)N.C1CCC(CC1)N.C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















